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molecular formula C22H28Cl2N2O4 B8687504 2,6-Bis[2-(dimethylamino)ethoxy]anthraquinone dihydrochloride CAS No. 35697-44-0

2,6-Bis[2-(dimethylamino)ethoxy]anthraquinone dihydrochloride

Cat. No. B8687504
M. Wt: 455.4 g/mol
InChI Key: LTBMUOPERCPWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03974186

Procedure details

A well-stirred mixture of 12 g. (0.05 mole) of 2,6-dihydroxyanthraquinone, 400 ml. of chlorobenzene, 50 ml of methanol, and 5.4 g. (0.10 mole) of sodium methoxide was heated to boiling, and the methanol distilled from the mixture. When the boiling point of the distillate had reached about 130°C., the mixture was allowed to cool below 100°. Then, a solution of 2-dimethylaminoethyl chloride in 200 ml. of chlorobenzene, prepared from 43.2 g. (0.30 mole) of 2-dimethylaminoethyl chloride hydrochloride, was added and the resulting mixture heated to reflux with continued stirring for 24 hours. When cool, the mixture was poured into 400 ml. of about one per cent sodium hydroxide solution. The aqueous layer was extracted with chloroform. The combined organic fractions were washed well with water, dried over anhydrous magnesium sulfate, filtered, and the solvents removed under reduced pressure in a rotary evaporator. The residue was dissolved in isopropanol and the solution acidified to Congo Red by the addition of ethereal hydrogen chloride. The dihydrochloride salt was recrystallized again from isopropanol to give the pure compound, M.P. 278°-280°C. (dec.) γmax. (H2O) 273 mμ, E1cm1% 967.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0.3 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:15]=[CH:14][C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[C:9]([OH:17])[CH:10]=3)[C:5](=[O:18])[C:4]=2[CH:3]=1.[CH3:19][O-:20].[Na+].[ClH:22].[CH3:23][N:24]([CH3:28])[CH2:25][CH2:26][Cl:27].[OH-:29].[Na+]>O.CO.ClC1C=CC=CC=1>[ClH:27].[ClH:22].[CH3:23][N:24]([CH3:28])[CH2:25][CH2:19][O:20][C:2]1[CH:3]=[CH:4][C:13]2[C:12](=[O:29])[C:11]3[C:6](=[CH:7][CH:8]=[C:9]([O:17][CH2:26][CH2:25][N:24]([CH3:28])[CH3:23])[CH:10]=3)[C:5](=[O:18])[C:14]=2[CH:15]=1 |f:1.2,3.4,5.6,10.11.12|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
OC1=CC=2C(C3=CC=C(C=C3C(C2C=C1)=O)O)=O
Step Two
Name
sodium methoxide
Quantity
0.1 mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0.3 mol
Type
reactant
Smiles
Cl.CN(CCCl)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with continued stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A well-stirred mixture of 12 g
DISTILLATION
Type
DISTILLATION
Details
the methanol distilled from the mixture
CUSTOM
Type
CUSTOM
Details
had reached about 130°C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool below 100°
CUSTOM
Type
CUSTOM
Details
of chlorobenzene, prepared from 43.2 g
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
When cool
ADDITION
Type
ADDITION
Details
the mixture was poured into 400 ml
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform
WASH
Type
WASH
Details
The combined organic fractions were washed well with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure in a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in isopropanol
ADDITION
Type
ADDITION
Details
the solution acidified to Congo Red by the addition of ethereal hydrogen chloride
CUSTOM
Type
CUSTOM
Details
The dihydrochloride salt was recrystallized again from isopropanol
CUSTOM
Type
CUSTOM
Details
to give the pure compound, M.P. 278°-280°C. (dec.) γmax

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
Cl.Cl.CN(CCOC1=CC=2C(C3=CC=C(C=C3C(C2C=C1)=O)OCCN(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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